YK-3-237 is a synthetic compound that functions as a selective activator of Sirtuin 1, an enzyme involved in various cellular processes, such as metabolism, aging, and stress responses. This compound has gained interest for its potential therapeutic applications in cancer biology and reproductive health. YK-3-237 is classified as a chalcone derivative, characterized by its ability to modulate protein acetylation, particularly affecting the mutant forms of the tumor suppressor protein p53.
YK-3-237 is derived from a class of compounds known as chalcones, which are flavonoid precursors. It has been identified in various studies for its role in enhancing the deacetylation of proteins, thereby influencing cellular functions related to cancer and reproductive processes. The compound's structure allows it to interact specifically with Sirtuin 1 without significantly affecting other sirtuin isoforms, which is crucial for minimizing off-target effects in therapeutic contexts .
The synthesis of YK-3-237 typically involves multi-step organic reactions that include:
The complete synthesis pathway is complex and requires careful control of reaction conditions to achieve high purity and yield .
The molecular formula of YK-3-237 is CHO, with a molecular weight of approximately 357.41 g/mol. The compound features a chalcone structure with multiple methoxy groups that contribute to its biological activity.
The structural representation can be summarized as follows:
The primary chemical reaction involving YK-3-237 is its activation of Sirtuin 1, which catalyzes the deacetylation of lysine residues on target proteins. This process involves the transfer of an acetyl group from the substrate to nicotinamide adenine dinucleotide (NAD+), resulting in the release of nicotinamide and the modified protein.
Key reactions include:
The mechanism by which YK-3-237 exerts its effects involves several steps:
Research indicates that YK-3-237 can effectively modulate these pathways, making it a candidate for therapeutic interventions in diseases associated with dysregulated protein acetylation .
YK-3-237 exhibits several notable physical and chemical properties:
Relevant data includes:
YK-3-237 has several promising applications in scientific research:
YK-3-237 is chemically defined as a boronic acid-containing chalcone derivative, evolved from structural modifications of combretastatin A-4 (CA-4) [1] [8]. Its systematic name is not explicitly detailed in the literature, but its molecular formula is C₁₉H₂₁BO₇, with a molecular weight of 372.18 g/mol [1] [9]. Key structural features include a central α,β-unsaturated ketone linker (chalcone backbone) connecting two aromatic rings. One ring incorporates ortho-methoxy groups, while the opposing ring features a boronic acid substituent – a functional group known to influence protein-targeting specificity and metabolic stability (Figure 1) [1] [7] [8].
O=C(\C=C\C1=CC=C(OC)C(=C1)B(O)O)C2=CC(OC)=C(OC)C(OC)=C2
X-ray crystallography or advanced NMR studies confirming its three-dimensional conformation in solid state are not extensively detailed in the provided sources. However, its planar core structure facilitates interaction with biological targets like SIRT1 and mtp53. The boronic acid moiety is crucial for its activity, potentially forming reversible covalent bonds with hydroxyl groups in target proteins, contributing to its unique bioactivity profile distinct from tubulin-binding agents like CA-4 [7] [8].
Physicochemical properties significantly influence its experimental application:
Table 1: Key Physicochemical Properties of YK-3-237
Property | Value | Conditions/Notes |
---|---|---|
CAS Number | 1215281-19-8 | |
Molecular Formula | C₁₉H₂₁BO₇ | |
Molecular Weight | 372.18 g/mol | |
Solubility in DMSO | 74 mg/mL (198.82 mM) | "Moisture-absorbing DMSO reduces solubility. Use fresh DMSO." |
Solubility in Ethanol | 19 mg/mL | |
Solubility in Water | Insoluble | |
Storage Recommendation | -20°C, powder form | Stable for at least 3 years from receipt |
YK-3-237 emerged from medicinal chemistry efforts aimed at modifying the combretastatin A-4 (CA-4) scaffold, a potent tubulin polymerization inhibitor. Initial screening by the National Cancer Institute (NCI) revealed YK-3-237's broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel, with GI₅₀ values frequently in the sub-micromolar range (e.g., 0.021 µM in BT-549, 0.034 µM in MCF7, 0.11 µM in MDA-MB-231) [1] [9]. Crucially, unlike CA-4, mechanistic studies showed it did not bind tubulin or induce microtubule depolymerization (EC₅₀ for tubulin inhibition in rat A10 cells = 16.5 µM) [1] [7]. This divergence prompted investigations into alternative mechanisms, leading to the identification of SIRT1 activation as its primary pharmacological action.
Table 2: Antiproliferative Activity (GI₅₀) of YK-3-237 in Select Cancer Cell Lines [1] [9]
Cell Line | Tumor Type | GI₅₀ (µM) | p53 Status |
---|---|---|---|
BT-549 | Triple-Negative Breast | 0.021 | R249S (Mutant) |
Hs-578T | Triple-Negative Breast | 0.046 | V157F (Mutant) |
DU-145 | Prostate | 0.05 | Mutant |
LOX IMVI | Melanoma | 0.06 | Mutant |
MDA-MB-231 | Triple-Negative Breast | 0.11 | R280K (Mutant) |
HOP-62 | Non-Small Cell Lung | 0.098 | Mutant |
MCF7 | Breast (Luminal) | 0.034 | Wild-Type |
A549 | Non-Small Cell Lung | 0.45 | Wild-Type |
HCT-116 | Colorectal | 0.37 | Wild-Type |
SK-BR-3 | Breast (HER2+) | 0.346 | R175H (Mutant) |
MDA-MB-468 | Triple-Negative Breast | 1.436 | R273H (Mutant) |
T47D | Breast (Luminal) | 1.573 | L194F (Mutant) |
In vitro enzymatic assays demonstrated YK-3-237 directly activates SIRT1 deacetylase activity in a dose-dependent manner, exceeding the potency of the natural activator resveratrol [7] [8]. Activation was antagonized by the SIRT1/2 inhibitor suramin, confirming target specificity. While it also showed some activation of SIRT2 and promoted α-tubulin deacetylation, its primary anticancer effects are linked to SIRT1 [7]. Mechanistically, YK-3-237 enhances SIRT1-mediated deacetylation of key substrates, most notably the tumor suppressor protein p53 at lysine 382 (K382). This deacetylation occurs for both wild-type (WT) and mutant p53 isoforms in a SIRT1-dependent manner [3] [7]. Reporter gene assays confirmed functional SIRT1 activation by YK-3-237 within cells [7]. Beyond oncology, YK-3-237 has been used as a pharmacological tool to study SIRT1's role in other biological processes, such as promoting sperm capacitation-related events (e.g., increased tyrosine phosphorylation, intracellular pH alkalinization, calcium flux, and acrosome reaction) in human and pig spermatozoa [4] [5].
The tumor suppressor p53 is the most frequently mutated gene in human cancer, with mutations occurring in over 50% of all malignancies. While some mutations cause simple loss of function, many confer gain-of-function (GOF) oncogenic properties to the mutant p53 (mtp53) protein [3] [7]. These GOF activities include promoting uncontrolled proliferation, invasion, metastasis, chemoresistance, and genomic instability. Critically, mtp53 proteins are often stabilized and accumulate to high levels within tumor cells, unlike WTp53 which is rapidly degraded [7]. This accumulation is partly regulated by aberrant post-translational modifications, including hyperacetylation at sites like K382. Acetylated mtp53 is more stable and possesses enhanced oncogenic potential [3] [7] [8].
Triple-negative breast cancer (TNBC) presents a compelling case for targeting mtp53. TNBC, defined by the lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, accounts for ~15-20% of breast cancers and has a worse prognosis due to aggressive biology and limited targeted therapies. Strikingly, p53 mutations are highly prevalent in TNBC, occurring in approximately 80% of cases, and are predominantly associated with the basal-like molecular subtype [3] [7]. These mutations lead to high levels of stabilized mtp53 protein within TNBC cells, contributing significantly to their aggressive phenotype and therapeutic resistance. Currently, there are no approved therapies directly targeting TNBC's molecular drivers like mtp53, highlighting a critical unmet need and a strong rationale for developing mtp53-targeting agents like YK-3-237 [3].
YK-3-237 exploits the dependency of TNBC cells on mtp53. Its activation of SIRT1 leads to the deacetylation of mtp53 at K382. This deacetylation triggers a cascade of events:
Table 3: YK-3-237's Mechanism Against Mutant p53 in TNBC
Molecular Trigger | Cellular Consequence | Downstream Effect |
---|---|---|
SIRT1 Activation | Deacetylation of mtp53 (K382) | Destabilization of mtp53 protein |
Reduced mtp53 Acetylation/Level | Upregulation of PUMA & NOXA | Activation of intrinsic apoptotic pathway |
Loss of mtp53 GOF activities | Reduced proliferation, invasion, survival | |
Cell Cycle Arrest (G2/M) | Halting of cell division | |
PARP Cleavage | Execution of apoptotic cell death |
This mechanism translates to potent and selective anti-proliferative effects. TNBC cell lines harboring mtp53 (e.g., HS578T, MDA-MB-231, SUM149PT) consistently show significantly lower EC₅₀ values for YK-3-237 compared to luminal breast cancer cells expressing WTp53 (e.g., MCF7, ZR-75-1) [7] [8] [9]. For instance, the EC₅₀ for HS578T (mtp53 V157F) is 0.160 µM, while for MCF7 (WTp53) it is 2.402 µM [7]. This selectivity underscores the therapeutic rationale of targeting mtp53 acetylation via SIRT1 activation in TNBC and other mtp53-driven cancers.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7